molecular formula C10H11IO5 B14259651 Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- CAS No. 321569-79-3

Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-

Cat. No.: B14259651
CAS No.: 321569-79-3
M. Wt: 338.10 g/mol
InChI Key: QQKGPNKPQSGWKX-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of iodine, hydroxyl groups, and methoxymethoxy groups attached to a phenyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the phenyl ring.

    Methoxymethoxylation: Introduction of methoxymethoxy groups to the phenyl ring.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the iodine atom to a less reactive form.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenyl ethanones.

Scientific Research Applications

Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The presence of iodine and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,4-dihydroxy-3-iodo-6-methoxyphenyl)-
  • Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-

Uniqueness

Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- is unique due to the presence of methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack these functional groups.

Properties

CAS No.

321569-79-3

Molecular Formula

C10H11IO5

Molecular Weight

338.10 g/mol

IUPAC Name

1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H11IO5/c1-5(12)8-7(16-4-15-2)3-6(13)9(11)10(8)14/h3,13-14H,4H2,1-2H3

InChI Key

QQKGPNKPQSGWKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)I)O)OCOC

Origin of Product

United States

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